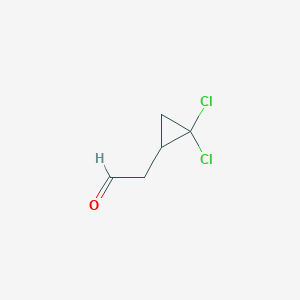

2-(2,2-Dichlorocyclopropyl)acetaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6Cl2O |

|---|---|

Molecular Weight |

153.00 g/mol |

IUPAC Name |

2-(2,2-dichlorocyclopropyl)acetaldehyde |

InChI |

InChI=1S/C5H6Cl2O/c6-5(7)3-4(5)1-2-8/h2,4H,1,3H2 |

InChI Key |

FNJZHJWCFPTAAU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(Cl)Cl)CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,2 Dichlorocyclopropyl Acetaldehyde and Analogues

Strategies for Cyclopropane (B1198618) Ring Formation

The formation of the sterically strained and functionally dense dichlorocyclopropane ring is the cornerstone of the synthesis. Several distinct strategies have been developed to achieve this transformation efficiently.

The most direct and common method for synthesizing dichlorocyclopropanes is the addition of dichlorocarbene (B158193) (:CCl₂) to an alkene. libretexts.orglibretexts.org Dichlorocarbene is a highly reactive, neutral intermediate that is typically generated in situ from readily available precursors. libretexts.orgopenstax.org

A standard laboratory procedure involves the reaction of chloroform (B151607) (CHCl₃) with a strong base, such as potassium hydroxide (B78521) (KOH). openstax.orgmasterorganicchemistry.com The base deprotonates the chloroform to form the trichloromethanide anion (:CCl₃⁻), which then spontaneously eliminates a chloride ion (Cl⁻) to yield dichlorocarbene. libretexts.orgopenstax.org This highly electrophilic carbene readily attacks the nucleophilic double bond of an olefinic precursor in a concerted, stereospecific cycloaddition, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. openstax.orgmasterorganicchemistry.com For instance, a cis-alkene will yield a cis-disubstituted cyclopropane. libretexts.org

To synthesize a precursor for 2-(2,2-dichlorocyclopropyl)acetaldehyde (B6248316), an alkene such as allyl alcohol or a protected derivative would be the logical olefinic starting material. The dichlorocarbene would add across the C=C double bond to form the desired 2,2-dichlorocyclopropylmethyl system, which can then be further functionalized. An analogous reaction has been reported for the synthesis of (2,2-dichlorocyclopropyl)benzene (B1582628) from styrene (B11656), chloroform, and a base, demonstrating the viability of this approach. guidechem.com

| Carbene Source | Base/Reagent | Typical Olefinic Substrate | Key Feature |

|---|---|---|---|

| Chloroform (CHCl₃) | Potassium Hydroxide (KOH) | Styrene | Classic method for generating dichlorocarbene. openstax.orgmasterorganicchemistry.com |

| Chloroform (CHCl₃) | Aqueous NaOH with Phase-Transfer Catalyst (e.g., TEBA) | Generic Alkene | Improves reaction between aqueous base and organic substrate. guidechem.com |

| Diiodomethane (CH₂I₂) | Zinc-Copper Couple (Zn-Cu) | Generic Alkene | Forms a non-halogenated cyclopropane via a carbenoid (Simmons-Smith Reaction). masterorganicchemistry.com |

An alternative strategy for constructing cyclopropyl (B3062369) aldehydes involves a two-step aldehyde homologation process. nd.edu This methodology begins with a homoaldol reaction, which provides access to key intermediates. nd.eduresearchgate.net In this sequence, an initial homoaldol reaction can furnish an O-enecarbamate. Subsequent activation of the alcohol within this intermediate, for instance with triflic anhydride (B1165640) in the presence of a non-nucleophilic base like 2,6-lutidine, triggers a cyclization to afford a cyclopropyl aldehyde. nd.edu This cationic approach relies on controlling homoallylic cation rearrangements by strategically placing cation-stabilizing groups to trap and isolate the desired cyclopropane intermediate. nd.edu While this method provides a versatile route to substituted cyclopropyl aldehydes, its application to the synthesis of gem-dihalogenated systems like this compound is less direct than halocarbene addition.

Ring contraction reactions offer a powerful method for synthesizing smaller, more strained rings from larger, more accessible cyclic precursors. etsu.edu The Favorskii rearrangement is a classic example of this type of transformation, wherein an α-halo cycloalkanone treated with a base rearranges to form a cyclopropanecarboxylic acid derivative. harvard.edu This process proceeds through a cyclopropanone (B1606653) intermediate that is subsequently opened by a nucleophile. harvard.edu While traditionally used for carboxylic acid synthesis, modifications of this and related negative-ion rearrangements could potentially be adapted to yield cyclopropanecarbaldehydes from appropriately substituted four- or five-membered ring precursors. harvard.edu

A more direct and modern approach to cyclopropanecarbaldehydes involves a tandem sequence initiated by a Wittig reaction. organic-chemistry.orgorganic-chemistry.org This methodology has been successfully applied to the synthesis of highly functionalized cyclopropanecarbaldehydes starting from α-hydroxycyclobutanones. organic-chemistry.orgresearchgate.net The reaction between the α-hydroxycyclobutanone and a phosphonium (B103445) ylide (the Wittig reagent) forms an unsaturated enone intermediate which then undergoes a spontaneous ring contraction to furnish the cyclopropanecarbaldehyde in good to high yields. organic-chemistry.org The process is driven by the formation of the stable three-membered ring. This innovative approach provides access to cyclopropane derivatives that may be difficult to obtain through other methods. organic-chemistry.org

| Starting Material | Wittig Reagent | Product | Reported Yield |

|---|---|---|---|

| α-Hydroxycyclobutanone | Phosphonium Ylide | Functionalized Cyclopropanecarbaldehyde | Up to 82% (isolated). organic-chemistry.org |

Installation and Manipulation of the Acetaldehyde (B116499) Side Chain

Once the dichlorocyclopropane ring is formed, the acetaldehyde moiety (–CH₂CHO) must be installed or revealed. A common and effective method for this is the one-carbon homologation of a cyclopropanecarbaldehyde. google.com This can be achieved via a Wittig reaction using (methoxymethyl)triphenylphosphonium (B8745145) chloride. google.com

The cyclopropanecarbaldehyde is treated with the ylide generated from (methoxymethyl)triphenylphosphonium chloride and a strong base, such as lithium bis(trimethylsilyl)amide. This reaction produces an enol ether. Subsequent acidic hydrolysis of this enol ether cleaves the ether linkage to reveal the desired acetaldehyde functional group. google.com This three-step sequence—oxidation of a cyclopropylmethyl alcohol to the aldehyde, Wittig homologation to the enol ether, and hydrolysis—is a reliable method for extending the side chain by one carbon to produce the target acetaldehyde. google.com

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of many synthetic routes. In the context of synthesizing this compound, catalytic methods are most prominently used in the formation of the dichlorocyclopropane ring.

The generation of dichlorocarbene from chloroform and aqueous sodium hydroxide can be significantly improved by the use of a phase-transfer catalyst (PTC). guidechem.com Catalysts such as benzyltriethylammonium chloride (TEBA) facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase where the chloroform resides. guidechem.com This allows the deprotonation and subsequent carbene formation to occur efficiently at the interface of the two phases, often leading to higher yields and milder reaction conditions compared to non-catalytic biphasic systems.

While not directly used for dichlorocarbene addition, other catalytic systems are central to modern cyclopropane synthesis. Chiral rhodium(II) complexes, for example, are widely used to catalyze enantioselective cyclopropanation reactions from diazo compounds and olefins. organic-chemistry.org Furthermore, enzymatic cascades involving ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) have been developed for the synthesis of optically active chlorohydrins, which are valuable precursors for various functionalized molecules, including cyclopropanes. nih.govacs.org These biocatalytic systems operate under mild conditions and can offer exceptional levels of stereoselectivity. nih.gov

Brønsted Acid-Catalyzed Cyclopropyl Aldehyde Formation

Brønsted acid catalysis offers a powerful approach for various organic transformations, including the formation of complex cyclic systems. In the context of cyclopropyl aldehyde synthesis, Brønsted acids can activate substrates to facilitate tandem reactions. For instance, a one-pot strategy has been developed to construct 6(2H)-isoquinolinones from 2-alkynyl-4-hydroxybenzaldehydes and primary amines via a Brønsted acid-catalyzed tandem condensation and cycloisomerization. nih.govrsc.org In this process, the acid, such as trifluoroacetic acid (CF3COOH), protonates the C-C triple bond of an imine intermediate, activating it for a 6-endo-dig cyclization. nih.gov

While direct Brønsted acid-catalyzed cyclopropanation of aldehydes is less common, the activation of carbonyls is a fundamental principle. Chiral phosphoric acids, a type of Brønsted acid, have been successfully used in the enantioselective propargylation of aldehydes. nih.gov This methodology involves the activation of an allenyl boronate reagent by the Brønsted acid, which then reacts with the aldehyde. nih.gov Furthermore, Brønsted acids have been shown to catalyze the nucleophilic ring-opening of donor-acceptor cyclopropanes, demonstrating their ability to interact with and modify these strained rings. acs.org These principles suggest potential pathways for developing direct Brønsted acid-catalyzed routes to cyclopropyl aldehydes.

Lewis Acid-Mediated Cyclopropanation Strategies

Lewis acids are pivotal in organic synthesis for their ability to activate substrates, often enabling reactions that are otherwise unfeasible. In the synthesis of cyclopropane derivatives, Lewis acids are frequently employed to catalyze cycloaddition reactions. The reaction of donor-acceptor (D-A) cyclopropanes with various partners, such as aldehydes or vinyl azides, is a well-established method for creating more complex molecular architectures like tetrahydrofurans and azidocyclopentanes. acs.orgacs.org The Lewis acid activates the D-A cyclopropane, facilitating a ring-opening followed by a [3+2]-cycloaddition. acs.orguni-regensburg.de

The choice of Lewis acid can be critical in directing the reaction toward a specific outcome. For example, in reactions of 2-substituted cyclopropane 1,1-dicarboxylates with 2-naphthols, Bi(OTf)3 leads to a [3+2] cyclopentannulation, whereas Sc(OTf)3 promotes a Friedel-Crafts-type addition. nih.gov This tunable selectivity is a key advantage of Lewis acid catalysis. While many applications involve the reactions of pre-formed cyclopropanes, Lewis acids also mediate their formation. These strategies often involve the reaction of an alkene with a carbene precursor, where the Lewis acid coordinates to the reactants to control reactivity and stereoselectivity.

| Catalyst | Substrates | Product Type | Key Feature |

| Yb(OTf)3 | Fused bicyclic cyclopropanes, Thioureas | Bicyclic furo-, pyrano-, and pyrrololactams | Formal [4+1]-cycloaddition via SN1-type ring-opening. nih.gov |

| SnCl4 | Cyclopropyl alkyl ketones, α-ketoesters | 1,6-Dioxaspiro[4.4]non-3-en-2-ones | Sequential nucleophilic ring-opening, aldol-type reaction, and transesterification. researchgate.net |

| Bi(OTf)3 | Cyclopropane 1,1-dicarboxylates, 2-Naphthols | Naphthalene-fused cyclopentanes | Dehydrative [3+2] cyclopentannulation. nih.gov |

| Sc(OTf)3 | Cyclopropane 1,1-dicarboxylates, 2-Naphthols | Functionalized 2-naphthols | Friedel-Crafts-type addition. nih.gov |

Organocatalytic Methods in Cyclopropyl Aldehyde Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. For the synthesis of chiral cyclopropanes, organocatalytic enantioselective cascade Michael-alkylation reactions have been developed. Using a chiral diphenylprolinol TMS ether as a catalyst, α,β-unsaturated aldehydes react with bromomalonates to form two new C-C bonds and two stereogenic centers in a single step, yielding cyclopropanes with high enantioselectivity (90–98% ee) and diastereoselectivity (>30:1 dr). organic-chemistry.org

A significant advantage of this approach is the ability to tune the reaction conditions to achieve different outcomes. For instance, the choice of base can determine whether the cyclopropane is the final product or if it undergoes a subsequent stereoselective ring-opening. organic-chemistry.org The use of water as a reaction medium for O-TMS-diarylprolinol-catalyzed cyclopropanation reactions of α,β-unsaturated aldehydes with diethyl bromomalonate has also been explored. This "on water" approach can eliminate the need for an external base and offers environmental benefits. organic-chemistry.org Furthermore, novel activation modes of cyclopropanes have been developed where cyclopropylacetaldehydes condense with an aminocatalyst to generate a reactive intermediate, which can then undergo highly stereoselective transformations. acs.org

Stereoselective Synthesis of Cyclopropyl Aldehyde Derivatives

Achieving stereocontrol is a central challenge in the synthesis of complex molecules like this compound analogues, as different stereoisomers can have vastly different biological activities.

Enantioselective Methodologies for Chiral Cyclopropyl Aldehydes

The asymmetric synthesis of enantiopure cyclopropane carboxaldehydes can be achieved through innovative strategies that combine chiral auxiliaries and substrate-directable reactions. One such approach involves a three-step sequence of an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol reaction. rsc.orgnih.govrsc.org In this method, a chiral auxiliary is used to control the stereochemistry of an initial aldol reaction. The resulting hydroxyl group then directs the stereochemistry of the subsequent cyclopropanation of an adjacent double bond. Finally, a retro-aldol cleavage removes the chiral auxiliary, yielding the chiral cyclopropane carboxaldehyde with high enantiomeric excess (>95% ee). nih.govrsc.org

Organocatalysis provides a direct route to enantioenriched cyclopropanes. Chiral phosphoric acid catalysts, for example, can facilitate the highly enantio- and diastereoselective formation of complex cyclopropanes from isochromene acetals and vinylboronic acids, creating four new stereogenic centers. rsc.org Similarly, catalytic asymmetric cyclopropanation using metal carbenes with chiral ligands is a well-established strategy. rsc.org Chemoenzymatic strategies have also been developed, using engineered proteins to catalyze the highly diastereo- and enantioselective construction of cyclopropyl ketones from olefins and diazoketones. rochester.edu These enzymatic products can then be chemically converted to a diverse range of enantiopure cyclopropane scaffolds. rochester.edu

| Method | Catalyst / Auxiliary | Substrates | Enantioselectivity (ee) | Diastereoselectivity (dr) |

| Aldol/Cyclopropanation/Retro-Aldol | (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | α,β-unsaturated aldehydes | >95% | High |

| Organocatalytic Cascade | Chiral diphenylprolinol TMS ether | α,β-unsaturated aldehydes, bromomalonates | 90–98% | >30:1 |

| Chemoenzymatic | Engineered Myoglobin | Vinylarenes, Diazoketones | High | High |

| Organocatalytic [3+2] Cycloaddition | (DHQD)2AQN | α-purine acrylates, α-bromo-carboxylic esters | 93–97% | Excellent |

Diastereoselective Control in Cyclopropane Formation

Diastereoselective control in cyclopropanation is crucial for synthesizing molecules with multiple stereocenters. The stereochemical outcome is often governed by the existing stereocenters in the substrate or by the chiral catalyst employed. In hydroxyl-directed cyclopropanation, for instance, the hydroxyl group of a chiral allylic alcohol can direct the cyclopropanating reagent to one face of the double bond, leading to complete diastereocontrol. acs.org

New protocols have been developed for the diastereoselective cyclopropanation of unactivated alkenes with carbon pronucleophiles. nih.govnih.gov These methods can proceed with high diastereoselectivity and provide complementary stereochemistry compared to traditional metal-catalyzed approaches. nih.gov The use of chiral auxiliaries, such as camphorpyrazolidinone attached to α,β-unsaturated amides, has also been shown to induce high to moderate diastereoselectivity in Michael addition reactions with ylides to form cyclopropanes. chemrxiv.org The stereoselectivity in such systems can be dependent on the substrate and the polarity of the solvent. chemrxiv.org

Process Intensification and Scalability Studies

Translating a synthetic route from the laboratory to an industrial scale presents significant challenges, including safety, cost-effectiveness, and throughput. Process intensification aims to develop smaller, safer, and more energy-efficient processes. aiche.org A key strategy in this area is the shift from batch to continuous manufacturing. ccdcindia.comethz.ch

For the synthesis of cyclopropyl aldehydes, continuous-flow chemistry offers a promising avenue for scalability. A straightforward continuous-flow synthesis of cyclopropyl carbaldehydes and ketones has been developed using a reusable solid acid catalyst (Amberlyst-35) packed in a column. nih.gov This method allows for the multigram, scalable synthesis of these compounds under mild conditions. By implementing HPLC pumps, this system was successfully scaled up to produce 31.4 grams of a cyclopropyl ketone in 24 hours. nih.gov

The scalability of synthetic routes is often a primary consideration. For example, a scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride was developed where the initial step, the formation of 1-cyclopropylcyclopropanecarboxylic acid, was successfully performed on a 900 mmol scale. nih.gov However, many elegant synthetic methods, particularly those relying on diazo chemistry, can be prohibitive on a large scale due to safety concerns and the instability of the reagents. researchgate.net Therefore, the development of robust and scalable protocols, such as multicatalytic one-pot processes that convert aldehydes directly to trans-cyclopropyl compounds, is of high importance for practical applications. rsc.org

Continuous-Flow Synthesis Approaches

Continuous-flow chemistry has emerged as a powerful technology in chemical synthesis, providing enhanced control over reaction parameters and enabling the safe use of reactive intermediates. mdpi.com While specific continuous-flow methodologies for the direct synthesis of this compound are not extensively documented, the principles of flow chemistry can be applied to the key reaction steps involved in its formation and the synthesis of analogous structures. scielo.brresearchgate.net

The synthesis of the dichlorocyclopropane moiety typically involves the addition of dichlorocarbene to an alkene. scripps.edu In a continuous-flow setup, this can be achieved by generating the dichlorocarbene in situ and immediately reacting it with the alkene substrate in a microreactor. This approach offers precise control over reaction temperature, residence time, and stoichiometry, which can lead to improved yields and selectivity. nih.gov

A potential continuous-flow process for an analogue, (2,2-dichlorocyclopropyl)benzene, can be conceptualized based on its batch synthesis from styrene and chloroform. guidechem.com In a flow system, streams of the alkene, chloroform, and a phase-transfer catalyst dissolved in an appropriate solvent could be continuously mixed and heated in a reactor coil to facilitate the reaction. Subsequent in-line purification steps could potentially be integrated to isolate the desired product.

Table 1: Illustrative Parameters for Continuous-Flow Synthesis of Dichlorocyclopropyl Analogues

| Parameter | Value | Purpose |

| Reactor Type | Plug Flow Reactor (PFR) / Microreactor | Provides excellent heat and mass transfer. |

| Reactants | Alkene, Chloroform, Base (e.g., NaOH) | Precursors for dichlorocarbene generation and cyclopropanation. |

| Catalyst | Phase-Transfer Catalyst (e.g., TEBA) | Facilitates the reaction between aqueous and organic phases. |

| Temperature | 50 - 150 °C | To control the rate of reaction and minimize side products. |

| Pressure | 1 - 10 bar | To maintain the solvent in the liquid phase at elevated temperatures. |

| Residence Time | 1 - 20 minutes | Optimized to maximize conversion and minimize degradation. |

The advantages of a continuous-flow approach include enhanced safety by minimizing the accumulation of hazardous intermediates, improved heat transfer for highly exothermic reactions, and the potential for straightforward scaling by extending the operation time or by numbering-up the reactors. scielo.br

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free and often more environmentally friendly alternative to traditional synthesis methods. nih.gov Ball milling is a common mechanochemical technique that has been successfully employed for various organic transformations, including the synthesis of cyclopropane derivatives. researchgate.net

While the direct mechanochemical synthesis of this compound has not been specifically reported, related cyclopropanation reactions have been achieved using this method. For instance, a solvent-free Simmons-Smith reaction enabled by ball milling has been described for the synthesis of cyclopropanes. researchgate.net This suggests the feasibility of adapting mechanochemical approaches for the synthesis of dichlorocyclopropyl compounds.

A hypothetical mechanochemical synthesis of a dichlorocyclopropyl analogue could involve the milling of a solid or liquid alkene with a dichlorocarbene precursor, such as sodium trichloroacetate, in a ball mill. The mechanical energy supplied during milling would induce the decomposition of the precursor to generate dichlorocarbene, which would then react with the alkene.

Table 2: Conceptual Parameters for Mechanochemical Synthesis of Dichlorocyclopropyl Analogues

| Parameter | Value | Rationale |

| Apparatus | Planetary Ball Mill / Shaker Mill | To provide the necessary mechanical energy for the reaction. |

| Reactants | Alkene, Dichlorocarbene Precursor | To form the dichlorocyclopropane ring. |

| Milling Frequency | 10 - 30 Hz | To control the energy input into the reaction mixture. |

| Milling Time | 30 - 120 minutes | To ensure complete reaction. |

| Additives | Liquid-Assisted Grinding (LAG) agent (optional) | A small amount of solvent can sometimes improve reaction rates and yields. |

The benefits of mechanochemical synthesis include the reduction or elimination of solvent waste, the potential for reactions to proceed at ambient temperature, and the ability to access different reaction pathways compared to solution-phase chemistry. nih.gov This approach holds promise for the development of more sustainable synthetic routes to this compound and its analogues.

Reactivity and Transformations of 2 2,2 Dichlorocyclopropyl Acetaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. masterorganicchemistry.commsu.edu Its position adjacent to the cyclopropyl (B3062369) ring allows for the synthesis of a wide array of derivatives through addition, oxidation, reduction, and C-H functionalization reactions.

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orglibretexts.org The process involves the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. libretexts.org This pathway is central to forming new carbon-carbon and carbon-heteroatom bonds.

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react readily with aldehydes to form secondary alcohols after an acidic workup. libretexts.orgmasterorganicchemistry.comchemguide.co.uk For 2-(2,2-Dichlorocyclopropyl)acetaldehyde (B6248316), this reaction provides a direct route to more complex alcohol structures where a new alkyl or aryl group is attached to the carbon that was formerly the carbonyl carbon. libretexts.org

Another significant nucleophilic addition is the Wittig reaction, which converts aldehydes into alkenes. wikipedia.orgmnstate.edu This reaction employs a phosphorus ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond. masterorganicchemistry.comnrochemistry.com The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature and stability of the ylide used. organic-chemistry.org

| Reaction Type | Nucleophile/Reagent | General Product Structure |

|---|---|---|

| Grignard Reaction | R-MgX (e.g., CH₃MgBr) | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR (Phosphorus Ylide) | Alkene |

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can accomplish this transformation, including strong oxidants like potassium dichromate(VI) in acidic conditions. libretexts.org However, for substrates with sensitive functional groups, milder and more selective methods are preferred.

The Pinnick oxidation is a highly effective method for converting aldehydes to carboxylic acids under mild, slightly acidic conditions, making it suitable for complex molecules. wikipedia.orgwenxuecity.com The reaction utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant, with chlorous acid (HClO₂) being the active oxidizing species. wikipedia.orgnrochemistry.com To prevent side reactions from the hypochlorous acid (HOCl) byproduct, a scavenger such as 2-methyl-2-butene (B146552) is typically added to the reaction mixture. wenxuecity.comnrochemistry.com This method is particularly useful for oxidizing α,β-unsaturated aldehydes and is known for its tolerance of a wide range of other functional groups. wikipedia.orgsynarchive.com

| Reagents | Solvent System | Product |

|---|---|---|

| Sodium chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butene | t-BuOH / H₂O | 2-(2,2-Dichlorocyclopropyl)acetic acid |

Aldehydes are easily reduced to primary alcohols. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reducing agent for this purpose. masterorganicchemistry.comyoutube.com It is a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon. youtube.com The reaction is typically performed in an alcohol solvent, such as methanol (B129727) or ethanol, and is followed by a workup step to protonate the resulting alkoxide, yielding the primary alcohol. masterorganicchemistry.comchemguide.co.uk NaBH₄ is chemoselective, meaning it will reduce aldehydes and ketones but typically does not affect less reactive functional groups like esters or amides under standard conditions. masterorganicchemistry.comreddit.com This selectivity allows for the targeted reduction of the aldehyde in multifunctional molecules.

| Reducing Agent | Typical Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 2-(2,2-Dichlorocyclopropyl)ethanol |

Modern synthetic methods have explored the direct functionalization of the aldehyde C-H bond. One such advanced transformation is decarbonylative cross-coupling, catalyzed by transition metals like palladium or nickel. nih.gov This type of reaction involves the oxidative addition of the aldehyde C-H bond to a metal center, followed by the extrusion of carbon monoxide (CO) and subsequent coupling with another reactant. nih.govnih.gov While direct decarbonylative coupling of aldehydes can be challenging, related transformations often proceed via conversion of the parent carboxylic acid to a derivative, such as a thioester or an aroyl chloride. nih.gov These reactions offer a powerful strategy for forming new bonds (e.g., C-C, C-S, C-N) directly at the position of the former aldehyde group, providing access to a wide range of compounds from a common intermediate. nih.gov

Reactions Involving the Dichlorocyclopropyl Ring

The gem-dichlorocyclopropane unit is a strained three-membered ring that possesses unique reactivity. The strain in the ring and the presence of the two chlorine atoms on the same carbon make it susceptible to specific transformations, most notably ring-opening reactions.

Gem-dihalocyclopropanes are valuable synthetic intermediates partly because of their ability to undergo ring-opening reactions. researchgate.net One common pathway is a thermally induced cyclopropyl-allyl rearrangement. researchgate.netogarev-online.ru Under pyrolysis conditions, the strained cyclopropane (B1198618) ring can open to form a more stable allylic system. researchgate.net

Chemically induced ring-opening is also a key transformation. For instance, treatment of gem-dibromocyclopropanes with methyllithium (B1224462) at low temperatures can lead to the formation of a cyclopropylidene intermediate, which can then rearrange to an allene. scispace.com The reaction conditions, particularly temperature, can influence the ratio of ring-opened products to other potential reaction pathways. scispace.com These ring-opening strategies transform the compact cyclopropyl scaffold into linear structures, significantly increasing molecular complexity and providing access to different classes of compounds.

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified outline and quality standards.

The search for detailed research findings, including data on ring expansion reactions, substituent effects, condensation reactions, cyclization, and halogen elaboration specifically for this compound, did not yield any relevant results. The existing literature discusses these types of reactions for the broader class of gem-dihalocyclopropanes or for generic aldehydes, but provides no specific examples, data, or detailed studies pertaining to this compound itself.

Consequently, creating an article with the requested sections would require speculative extrapolation from related but different chemical systems. This would not meet the required standards of scientific accuracy and would involve presenting general chemical principles as specific findings for the target compound, which is not supported by the available data. Therefore, the request cannot be fulfilled.

Mechanistic Investigations and Computational Studies

Reaction Pathway Elucidation for Synthetic Routes

A thorough examination of the reaction pathways for the synthesis of 2-(2,2-Dichlorocyclopropyl)acetaldehyde (B6248316) would involve identifying the specific reagents and conditions that lead to its formation. This would likely involve the dichlorocyclopropanation of an appropriate unsaturated precursor. Mechanistic elucidation would require experimental evidence, such as the identification of intermediates and byproducts, to map out the step-by-step process of the chemical transformation.

Transition State Analysis in Catalytic Cycles

Should the synthesis of this compound involve a catalytic process, a transition state analysis would be crucial for understanding the reaction mechanism. This would involve characterizing the high-energy transition state structures that govern the reaction rate and selectivity. Spectroscopic techniques and kinetic studies would be essential in providing data for such an analysis.

Computational Chemistry (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) is a powerful computational tool used to model chemical reactions and elucidate mechanisms. For this compound, DFT calculations could provide valuable insights into the energies of reactants, intermediates, transition states, and products. This would allow for a theoretical understanding of the reaction's feasibility and the factors controlling its outcome. A data table summarizing key energetic parameters from such a study would be a critical component of this section.

Table 1: Hypothetical DFT Data for a Key Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.4 |

| Intermediate | -5.2 |

| Products | -15.8 |

This table is illustrative and does not represent actual experimental or computational data for the specified compound.

Understanding Chirality Amplification Phenomena

If the synthesis of this compound can be performed asymmetrically to yield a chiral product, the study of chirality amplification would be relevant. This phenomenon, where the enantiomeric excess of a product is higher than that of the chiral catalyst or auxiliary, is of significant interest in asymmetric synthesis. Investigating this would require careful analysis of the reaction kinetics and the role of catalytic species in the enantioselective step.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(2,2-dichlorocyclopropyl)acetaldehyde (B6248316). Both ¹H and ¹³C NMR spectra would provide critical information about the connectivity of atoms and the chemical environment of the protons and carbons within the molecule.

In a hypothetical ¹H NMR spectrum, the aldehydic proton (CHO) would be expected to appear as a distinct signal in the downfield region, typically between δ 9 and 10 ppm. This signal would likely be a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The protons on the carbon adjacent to the cyclopropyl (B3062369) ring would also give characteristic signals, with their chemical shifts and splitting patterns providing insight into the molecule's conformation. The protons of the cyclopropyl ring itself would appear in the upfield region, and their complex splitting patterns would be indicative of their diastereotopic nature.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be expected to have a chemical shift in the range of δ 190-200 ppm. The carbon bearing the two chlorine atoms (CCl₂) would also have a characteristic chemical shift, influenced by the electronegativity of the chlorine atoms.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CHO | 9.5-9.8 | t | ~2-3 |

| CH₂ | 2.5-2.8 | m | - |

| CH (cyclopropyl) | 1.8-2.2 | m | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | 195-200 |

| CCl₂ | 60-70 |

| CH₂ | 40-50 |

| CH (cyclopropyl) | 25-35 |

Mass Spectrometry (MS) in Molecular Formula Determination and Reaction Progress Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive pattern for the molecular ion peak and any chlorine-containing fragments, aiding in the confirmation of the presence of two chlorine atoms.

Fragmentation patterns observed in the mass spectrum would provide further structural information. For instance, the loss of the aldehyde group (CHO) or cleavage of the cyclopropyl ring could lead to characteristic fragment ions. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio to a high degree of accuracy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band would be the strong C=O stretching vibration of the aldehyde group, which is expected to appear in the region of 1720-1740 cm⁻¹. The presence of the aldehyde is further confirmed by the appearance of two characteristic C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. spectroscopyonline.com

The C-Cl stretching vibrations of the dichlorocyclopropyl group would likely appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-H stretching vibrations of the cyclopropyl and methylene groups would be observed around 2850-3000 cm⁻¹.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (aldehyde) | 1720-1740 | Strong |

| C-H (aldehyde) | 2720 and 2820 | Medium |

| C-H (aliphatic) | 2850-3000 | Medium-Strong |

Chromatographic Techniques (GC-MS) for Purity Assessment and Conversion Determination

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov Gas chromatography separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The retention time of the compound can be used for its identification when compared to a known standard.

Coupling the gas chromatograph to a mass spectrometer allows for the identification of each separated component based on its mass spectrum. This is particularly useful for identifying impurities and byproducts in a reaction mixture. By using an internal standard, GC-MS can also be used for quantitative analysis to determine the conversion of reactants and the yield of the desired product.

Elemental Analysis (EA) in Compound Characterization

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and chlorine) in this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₅H₆Cl₂O). A close agreement between the experimental and theoretical values provides strong evidence for the purity and the correct elemental composition of the synthesized compound.

Theoretical Elemental Composition of C₅H₆Cl₂O

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 38.25 |

| Hydrogen (H) | 3.85 |

| Chlorine (Cl) | 45.16 |

Thermogravimetric Analysis (TGA) in Catalyst Characterization

While not directly used to analyze this compound itself, thermogravimetric analysis (TGA) is a crucial technique for characterizing the catalysts that may be used in its synthesis, for instance, in dichlorocyclopropanation reactions. TGA measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. longdom.orglongdom.org

For a heterogeneous catalyst, TGA can be used to determine its thermal stability, the temperature at which decomposition of a catalyst precursor occurs, and the amount of volatile components or adsorbed species on the catalyst surface. This information is vital for determining the optimal calcination temperature and for understanding the thermal behavior of the catalyst under reaction conditions. longdom.org

Advanced Material Characterization Techniques (ATR, SEM, BET) Applied to Catalysts

In the context of the synthesis of this compound, which may involve heterogeneous catalysis, several advanced material characterization techniques are employed to understand the physical and chemical properties of the catalyst.

Attenuated Total Reflectance (ATR) : ATR-FTIR is a variant of infrared spectroscopy that allows for the analysis of the surface of solid and liquid samples with minimal sample preparation. It can be used to identify functional groups on the surface of a catalyst and to study the adsorption of reactants.

Scanning Electron Microscopy (SEM) : SEM provides high-resolution images of the surface morphology and topography of a catalyst. This is important for understanding the particle size, shape, and surface texture of the catalyst, which can influence its activity and selectivity.

Brunauer-Emmett-Teller (BET) Analysis : BET analysis is used to determine the specific surface area, pore volume, and pore size distribution of a porous catalyst. A high surface area often correlates with a higher number of active sites and, consequently, higher catalytic activity.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The inherent reactivity of both the aldehyde and the gem-dichlorocyclopropyl functionalities makes 2-(2,2-Dichlorocyclopropyl)acetaldehyde (B6248316) a valuable precursor for a variety of complex molecular structures. The aldehyde group serves as a versatile electrophilic center, readily participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, aldol (B89426) condensations, Wittig reactions, and reductive aminations, providing straightforward access to elongated carbon chains and the introduction of diverse functional groups.

Simultaneously, the gem-dichlorocyclopropyl moiety offers a unique set of synthetic transformations. This strained three-membered ring can undergo ring-opening reactions under various conditions to yield acyclic structures with defined stereochemistry. Furthermore, the two chlorine atoms can be selectively reduced or eliminated to generate monochlorocyclopropanes or cyclopropenes, respectively. This dual reactivity allows for the construction of elaborate molecular frameworks that would be challenging to assemble through other synthetic routes.

Below is a table summarizing the key reactive sites and their potential transformations:

| Functional Group | Reaction Type | Potential Products |

| Acetaldehyde (B116499) | Aldol Condensation | β-hydroxy aldehydes/ketones, α,β-unsaturated aldehydes |

| Wittig Reaction | Alkenes with various substituents | |

| Reductive Amination | Primary, secondary, and tertiary amines | |

| Grignard/Organolithium Addition | Secondary alcohols | |

| gem-Dichlorocyclopropyl | Reductive Dechlorination | Monochlorocyclopropanes, cyclopropanes |

| Ring Opening | Allenes, dienes, or other acyclic systems | |

| Elimination | Cyclopropenes |

Intermediate in Natural Product Synthesis

While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, the strategic importance of the dichlorocyclopropyl motif as a synthetic intermediate is well-established. This structural unit can be found in or serves as a precursor to functionalities present in various natural products. The aldehyde function of this compound provides a critical handle for chain elongation and the introduction of other functionalities necessary to build the carbon skeleton of a target natural product.

The synthetic strategy would typically involve an initial reaction at the aldehyde, followed by manipulation of the dichlorocyclopropyl ring at a later stage. For instance, the ring could be opened to generate a specific olefin geometry or reduced to a simple cyclopropane (B1198618) ring, a structural motif present in numerous natural products. The versatility of this intermediate allows for divergent synthetic pathways, enabling the synthesis of multiple analogues from a common precursor.

Precursor for Pharmaceutical Scaffolds and Chemical Probes

The dichlorocyclopropyl group is a recognized pharmacophore in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug candidates. Its presence can influence the binding affinity and selectivity of a molecule for its biological target. Consequently, this compound represents a valuable starting material for the synthesis of novel pharmaceutical scaffolds.

The aldehyde functionality can be readily converted into a variety of heterocyclic systems, which are prevalent in many approved drugs. For example, condensation reactions with dinucleophiles can lead to the formation of pyrimidines, imidazoles, or other nitrogen-containing heterocycles, all bearing the dichlorocyclopropyl substituent.

One notable example of a related structure's application is in the synthesis of intermediates for drugs like Cycloprobeta, a lipid-lowering agent. Although the direct precursor in this case is (2,2-Dichlorocyclopropyl)benzene (B1582628), the underlying principle of utilizing the dichlorocyclopropyl moiety in pharmaceutical synthesis is clearly demonstrated. guidechem.com

The development of chemical probes, specialized molecules used to study biological processes, can also benefit from the unique properties of this compound. The dichlorocyclopropyl group can serve as a rigid scaffold to which fluorescent tags or reactive groups can be attached via reactions involving the acetaldehyde moiety.

Role in Catalyst Design and Ligand Development (if applicable, indirect)

The direct application of this compound in catalyst or ligand design is not a prominent area of research. However, its potential for an indirect role can be envisioned. The aldehyde group could be transformed into a coordinating group, such as a phosphine (B1218219) or a nitrogen-based ligand, through multi-step synthetic sequences. The rigid and sterically defined nature of the dichlorocyclopropyl ring could then influence the coordination geometry and catalytic activity of a metal center bound to such a ligand. This could potentially lead to the development of novel catalysts with unique selectivity in asymmetric synthesis. Further research would be required to explore this speculative application.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The primary challenge would be the development of a viable synthetic pathway. A potential retrosynthetic analysis suggests that the target molecule could be assembled through a few hypothetical routes. One approach could involve the dichlorocyclopropanation of a suitable protected derivative of acrolein, followed by selective reduction. Another strategy might entail the formylation of a pre-formed 2-(2,2-dichlorocyclopropyl)ethane derivative. The development of a sustainable route would prioritize the use of non-toxic reagents, mild reaction conditions, and high atom economy.

Exploration of New Reactivity Modes and Transformations

Once synthesized, the reactivity of 2-(2,2-Dichlorocyclopropyl)acetaldehyde (B6248316) would be of significant interest. The presence of the strained and electron-deficient dichlorocyclopropane ring, in proximity to the reactive aldehyde group, could lead to unique chemical transformations. Research could focus on ring-opening reactions under various conditions (e.g., thermal, acidic, basic, or metal-catalyzed) to generate functionalized acyclic products. The aldehyde functionality would also be a handle for a wide range of classical transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions (e.g., aldol (B89426), Wittig, and Grignard reactions). The interplay between the reactivity of the cyclopropane (B1198618) ring and the aldehyde would be a key area of investigation.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes. nih.govresearchgate.net For a novel compound, developing a flow synthesis protocol could offer several advantages over traditional batch methods, including improved safety, better control over reaction parameters, and easier scalability. beilstein-journals.orgnih.gov An automated platform could be employed to rapidly screen different reaction conditions for the synthesis and subsequent transformations of this compound, accelerating the discovery of its chemical properties.

Computational Design and Prediction of Novel Cyclopropyl (B3062369) Aldehyde Chemistry

In the absence of experimental data, computational chemistry would be an invaluable tool. mdpi.comnih.govasianresassoc.org Density Functional Theory (DFT) calculations could be used to predict the compound's geometry, stability, and spectral properties. nih.gov Furthermore, computational modeling could be employed to investigate potential reaction pathways, transition states, and the thermodynamic and kinetic profiles of its hypothetical reactions. These theoretical studies would provide crucial insights and guide future experimental work.

Applications in Advanced Functional Materials (if applicable)

The potential applications of this compound are purely speculative at this stage. However, the unique combination of a dichlorocyclopropane ring and an aldehyde group could make it a building block for novel materials. For instance, the cyclopropane ring can impart specific conformational constraints and electronic properties to a molecule. The aldehyde group allows for polymerization or grafting onto surfaces. Depending on its properties, it could be investigated for use in the synthesis of specialized polymers, liquid crystals, or as a component in agrochemicals or pharmaceuticals, a field where cyclopropane rings are of significant interest. google.com For example, gem-dichlorocyclopropane derivatives have been studied for their potential as corrosion inhibitors. abechem.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,2-Dichlorocyclopropyl)acetaldehyde, and what are their mechanistic considerations?

- Methodological Answer : The synthesis typically involves cyclopropanation of allyl acetaldehyde derivatives using dichlorocarbene intermediates. For example, dichlorocyclopropane formation can be achieved via the reaction of acetaldehyde derivatives with chloroform under strong base conditions (e.g., NaOH/phase-transfer catalysis). Key intermediates should be characterized by H/C NMR to confirm regioselectivity and stereochemistry . Computational modeling (DFT) may aid in predicting reaction pathways and transition states .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR can resolve the aldehyde proton (~9-10 ppm) and cyclopropyl protons (δ 1.5-2.5 ppm). C NMR identifies the aldehyde carbon (~200 ppm) and dichlorocyclopropyl carbons.

- IR : Strong absorption at ~1720 cm confirms the aldehyde group.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHClO, MW 153.01) and fragmentation patterns .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer : The compound is sensitive to moisture and light. Store at 0–6°C in amber vials under inert gas (N/Ar). Use stabilizers like BHT (butylated hydroxytoluene) to prevent aldehyde oxidation. Regularly monitor purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often arise from conformational flexibility or impurities. Use advanced techniques:

- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and spatial proximity of cyclopropyl groups.

- X-ray Crystallography : Resolves absolute configuration and crystal packing effects.

- Dynamic NMR : Detects ring-strain-induced conformational exchange in the cyclopropane moiety .

Q. What strategies optimize enantioselective synthesis of chiral this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Use Sharpless-type asymmetric epoxidation or cyclopropanation with chiral ligands (e.g., bisoxazolines).

- Kinetic Resolution : Employ lipases or transition-metal catalysts to separate enantiomers.

- Chiral Auxiliaries : Introduce temporary stereochemical control via Evans oxazolidinones. Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry .

Q. How does the dichlorocyclopropyl group influence the biological activity of acetaldehyde derivatives?

- Methodological Answer : The cyclopropane ring imposes conformational rigidity, enhancing binding to biological targets (e.g., enzymes or receptors). In vitro assays (e.g., enzyme inhibition or cell viability) can compare activity against non-cyclopropyl analogues. Molecular docking studies (AutoDock Vina) may predict interactions with active sites, leveraging the compound’s strain energy for tighter binding .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).

- QSPR Models : Relate cyclopropane ring strain (estimated via strain energy calculations) to reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.